5-(吡啶-2-基)噁唑-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

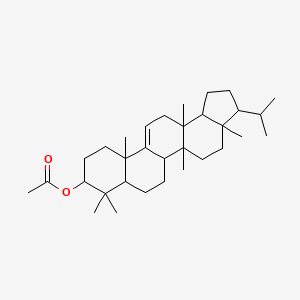

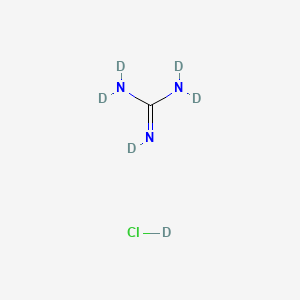

5-(Pyridin-2-yl)oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is a part of a class of compounds known as oxazoles, which are five-membered rings containing one oxygen atom and one nitrogen atom . Oxazoles have been found in a wide range of pharmaceuticals and fine chemicals .

Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides . A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H- [1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving oxazoles often include the cyclodehydration of β-hydroxy amides . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physicochemical parameters of oxazoles can be modified by the introduction of heteroatomic fragments .科学研究应用

合成和催化活性

5-(吡啶-2-基)噁唑-2-羧酸及其衍生物已在科学研究中被用于各种合成和催化应用。例如,合成了衍生物并评估了它们对抗某些细菌和真菌的抗菌活性,表现出对特定细菌和真菌的中等有效性。这展示了这些化合物在开发新的抗菌剂(Komsani et al., 2015)方面的潜力。同样,基于吡啶烷基羧酸,包括5-(吡啶-2-基)噁唑-2-羧酸,合成了N-杂环卡宾-PdCl-[(2-吡啶基)烷基羧酸酯]配合物,显示出对芳基溴化物的直接芳基化反应具有有效的催化活性(Chen & Yang, 2018)。这些发现突出了5-(吡啶-2-基)噁唑-2-羧酸衍生物在通过催化促进复杂化学反应中的作用。

配位化学和材料科学

在材料科学中,5-(吡啶-2-基)噁唑-2-羧酸已被用于构建具有独特结构和功能性能的金属-有机框架(MOFs)。例如,基于碘化镉和氮杂芳基吡唑羧酸,包括5-(吡啶-3-基)吡唑-3-羧酸,的MOFs的配位和拓扑多样性已被探索,揭示了与相应配体相比不同的晶体结构和发光增强(Liu et al., 2013)。这为这些MOFs在传感、发光器件和其他功能材料中的应用开辟了途径。

生物活性

此外,已经研究了5-(吡啶-2-基)噁唑-2-羧酸衍生物的潜在生物活性。例如,一种新型三唑中间体,5-吡啶-2-基-1H-[1,2,4]三唑-3-羧酸乙酯,在体外表现出显著的抗炎活性,以及对疟原虫株P. falciparum的抗疟活性,突显了其作为低分子中间体用于混合药物合成的潜力(Eya’ane Meva et al., 2021)。这些发现表明,5-(吡啶-2-基)噁唑-2-羧酸衍生物可能成为开发针对炎症和疟疾的新型治疗剂的有希望的引物。

未来方向

Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The development of new therapeutics with high bioactivity and safety is continuously challenging global health, and oxazoles could play a significant role in this development .

属性

IUPAC Name |

5-pyridin-2-yl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFOTPHQDUVXFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-yl)oxazole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)